molecular formula C20H27N5O3S B6057231 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Numéro de catalogue B6057231
Poids moléculaire: 417.5 g/mol
Clé InChI: JBQGFNCUSVKZOL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as DS-8201a, is a promising drug candidate for the treatment of various types of cancer. This compound is a type of antibody-drug conjugate (ADC), which is a class of drugs that combines the targeting specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs.

Mécanisme D'action

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine targets cancer cells that overexpress the human epidermal growth factor receptor 2 (HER2), which is a protein that promotes cell growth and division. The monoclonal antibody component of the drug binds specifically to HER2, while the cytotoxic payload is internalized by the cancer cell and induces cell death.
Biochemical and Physiological Effects:
4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to have a potent antitumor effect in preclinical models of cancer, including those that are resistant to other therapies. The drug also has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. In addition, 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has a low risk of causing off-target toxicity, which is a common problem with traditional chemotherapy drugs.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine for lab experiments is its high specificity and potency, which allows for precise targeting of cancer cells and minimal off-target effects. However, the complex synthesis process and high cost of the drug may limit its use in certain research settings.

Orientations Futures

There are several potential future directions for research on 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, including:
1. Combination therapy: 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may be used in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
2. Biomarker identification: Further research is needed to identify biomarkers that can predict response to 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine and guide patient selection.
3. Mechanism of resistance: Understanding the mechanisms of resistance to 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may help to develop strategies to overcome this problem and improve treatment outcomes.
4. Alternative targets: 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may be modified to target other proteins or pathways involved in cancer growth and progression.
In conclusion, 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a promising drug candidate for the treatment of various types of cancer. Its high specificity and potency, favorable pharmacokinetic profile, and low risk of off-target toxicity make it an attractive option for cancer therapy. Further research is needed to explore its full potential and optimize its clinical use.

Méthodes De Synthèse

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is synthesized through a multi-step process that involves the conjugation of a monoclonal antibody with a cytotoxic payload. The antibody is first modified to introduce reactive groups, which are then used to attach the cytotoxic payload. The resulting ADC is purified and characterized to ensure its quality and potency.

Applications De Recherche Scientifique

4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, and gastric cancer. The drug has shown promising results in terms of its efficacy and safety profile, and has been granted accelerated approval by regulatory agencies in several countries.

Propriétés

IUPAC Name

4-[6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-16-3-4-18(13-17(16)2)29(26,27)25-7-5-23(6-8-25)19-14-20(22-15-21-19)24-9-11-28-12-10-24/h3-4,13-15H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQGFNCUSVKZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.